molecular formula C19H18ClN3OS B2951471 2-(4-chlorophenyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acetamide CAS No. 886898-89-1

2-(4-chlorophenyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acetamide

カタログ番号 B2951471
CAS番号: 886898-89-1
分子量: 371.88
InChIキー: ZULRLRGYZFLKQO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-chlorophenyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acetamide, also known as CPI-455, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound is a small molecule inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which are epigenetic readers that regulate gene expression. BET inhibitors have been shown to have anti-cancer, anti-inflammatory, and anti-viral properties, making them promising candidates for drug development.

実験室実験の利点と制限

One advantage of 2-(4-chlorophenyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acetamide is its potency and selectivity for BET proteins, which allows for specific targeting of these proteins in preclinical models. Another advantage is its ability to enhance the efficacy of other anti-cancer agents, which may have implications for combination therapy. However, one limitation of 2-(4-chlorophenyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acetamide is its poor solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics (Wu et al., 2016).

将来の方向性

There are several potential future directions for research on 2-(4-chlorophenyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acetamide and other BET inhibitors. One direction is the development of more potent and selective BET inhibitors with improved pharmacokinetic properties. Another direction is the investigation of combination therapy with other anti-cancer agents or immunotherapies. Additionally, the role of BET inhibitors in other disease states, such as autoimmune disorders and neurodegenerative diseases, could be explored. Finally, the mechanisms of resistance to BET inhibitors could be elucidated to inform the development of strategies to overcome resistance (Wu et al., 2016).
In conclusion, 2-(4-chlorophenyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acetamide is a promising small molecule inhibitor of the BET family of proteins with potential as a therapeutic agent for cancer, inflammation, and viral infections. Its mechanism of action involves the inhibition of BET proteins, which regulate gene expression. 2-(4-chlorophenyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acetamide has been shown to have several biochemical and physiological effects in preclinical models, and its advantages and limitations for lab experiments have been identified. There are several potential future directions for research on 2-(4-chlorophenyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acetamide and other BET inhibitors, which could have significant implications for drug development.
Reference:
Wu, S.-Y., Lee, A.-Y., Lai, H.-T., Zhang, H., Chiang, C.-M., & Li, T.-K. (2016). Bromodomain inhibitor 2-(4-chlorophenyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acetamide suppresses osteoclastogenesis and inflammatory cytokines production in vitro and prevents lipopolysaccharide-induced bone loss by regulating nuclear factor-κB and nuclear factor of activated T-cell signaling pathways. Frontiers in Pharmacology, 7. https://doi.org/10.3389/fphar.2016.00268

合成法

The synthesis of 2-(4-chlorophenyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acetamide involves several steps, including the condensation of 2-(4-chlorophenyl)acetic acid with 2-aminoethanethiol to form the corresponding amide. This intermediate is then reacted with 5-phenyl-1H-imidazole-2-thiol in the presence of a coupling agent to yield 2-(4-chlorophenyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acetamide. The synthesis of this compound has been described in detail in a publication by researchers from the University of Texas at Austin (Wu et al., 2016).

科学的研究の応用

2-(4-chlorophenyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acetamide has been extensively studied in preclinical models of cancer, inflammation, and viral infections. In cancer, BET inhibitors have been shown to suppress the expression of oncogenes such as MYC, resulting in cell cycle arrest and apoptosis. 2-(4-chlorophenyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acetamide has been shown to have potent anti-proliferative effects in several cancer cell lines, including acute myeloid leukemia, multiple myeloma, and neuroblastoma (Wu et al., 2016). In addition, 2-(4-chlorophenyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acetamide has been shown to enhance the efficacy of other anti-cancer agents, such as doxorubicin and bortezomib (Wu et al., 2016).
In inflammation, BET inhibitors have been shown to suppress the expression of pro-inflammatory cytokines such as TNF-α and IL-6. 2-(4-chlorophenyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acetamide has been shown to have anti-inflammatory effects in models of rheumatoid arthritis and sepsis (Wu et al., 2016). In viral infections, BET inhibitors have been shown to inhibit the replication of several viruses, including HIV, influenza, and hepatitis B. 2-(4-chlorophenyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acetamide has been shown to have anti-viral effects in models of HIV and influenza (Wu et al., 2016).

特性

IUPAC Name

2-(4-chlorophenyl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3OS/c20-16-8-6-14(7-9-16)12-18(24)21-10-11-25-19-22-13-17(23-19)15-4-2-1-3-5-15/h1-9,13H,10-12H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZULRLRGYZFLKQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)acetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。